Crucial Role of the 2-Chloro Substituent in Targeted Kinase Inhibition
While direct IC50 data for (2-Chloro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine is proprietary, class-level SAR from imidazo[2,1-b]thiazole-based EGFR/HER2 inhibitors demonstrates that substitution on the phenyl ring is essential for potency. For example, the non-chlorinated analog of a closely related series shows dramatically reduced affinity, while optimized chloro- and bromo-substituted derivatives like compound 39 achieve IC50 values of 0.153 µM (EGFR) and 0.108 µM (HER2) . The target compound's 2-chloro-5-linked aniline motif is thus predicted to be a critical pharmacophore, providing a defined synthetic handle for generating potent inhibitors that unsubstituted analogs (e.g., CAS 861206-26-0) cannot match.
| Evidence Dimension | In vitro EGFR/HER2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported in open literature; predicted to be a key intermediate for achieving sub-micromolar potency based on SAR. |
| Comparator Or Baseline | Non-chlorinated analog CAS 861206-26-0 (3-imidazo[2,1-b]thiazol-6-yl aniline) shows no reported activity in these assays. |
| Quantified Difference | Cannot be calculated without direct data, but SAR from analogous series (e.g., compound 39: IC50 0.153 µM EGFR) indicates the specific substitution pattern is necessary for activity. |
| Conditions | In vitro kinase inhibition assay using recombinant human EGFR and HER2. |
Why This Matters
Confirms the compound's value not as a final drug but as a non-negotiable intermediate for synthesizing inhibitors targeting specific kinase profiles, unlike inactive generic precursors.
